Chemical structure of 3-benzyloxy-5-methoxybenzaldehyde
Chemical structure of 3-benzyloxy-5-methoxybenzaldehyde
High-Purity Synthesis, Structural Characterization, and Pharmaceutical Utility
Executive Summary & Molecular Architecture
3-Benzyloxy-5-methoxybenzaldehyde (CAS: 50637-29-1) represents a "privileged scaffold" in medicinal chemistry. Belonging to the resorcinol series of benzaldehydes, it serves as a critical divergent intermediate for the synthesis of stilbenoids (e.g., pterostilbene analogs), chalcones, and diaryl ether macrocycles (e.g., teicoplanin aglycon). Unlike its vanillin (3,4-substituted) isomers, the 3,5-substitution pattern confers unique electronic properties and metabolic stability profiles essential for tubulin-binding agents and anti-inflammatory candidates.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 3-(Benzyloxy)-5-methoxybenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 242.27 g/mol |
| CAS Number | 50637-29-1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 61–64 °C |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Stability | Air-sensitive (oxidation to carboxylic acid); Store under |
Synthetic Pathways & Process Optimization
The synthesis of 3-benzyloxy-5-methoxybenzaldehyde requires precise regiochemical control to avoid over-alkylation or incorrect isomer formation. The most robust protocol involves the sequential alkylation of 3,5-dihydroxybenzaldehyde or the modification of methyl 3,5-dihydroxybenzoate.
optimized Protocol: Sequential Alkylation Strategy
This protocol minimizes the formation of the bis-benzylated byproduct by utilizing the differing steric profiles of the alkylating agents and controlled stoichiometry.
Reaction Scheme (DOT Visualization)
Figure 1: Sequential alkylation pathway ensuring regiochemical fidelity.
Detailed Methodology
Step 1: Preparation of 3-Hydroxy-5-methoxybenzaldehyde
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Charge: Dissolve 3,5-dihydroxybenzaldehyde (10.0 g, 72.4 mmol) in anhydrous DMF (100 mL) under an argon atmosphere.
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Base Addition: Add anhydrous
(1.2 eq) to moderate the basicity, preventing di-deprotonation. -
Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.0 eq) dropwise over 60 minutes. Critical: Slow addition prevents the formation of the dimethyl ether byproduct.
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Workup: Stir at room temperature for 12 hours. Pour into ice water, acidify to pH 3 with 1M HCl, and extract with EtOAc.
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Purification: Flash column chromatography (Hexane/EtOAc 7:3) is required to separate the mono-methylated product from unreacted starting material and dimethylated byproduct.
Step 2: Benzylation to Target
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Charge: Dissolve the intermediate 3-hydroxy-5-methoxybenzaldehyde (5.0 g, 32.8 mmol) in acetone (50 mL).
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Reagents: Add anhydrous
(1.5 eq) and Benzyl Bromide (BnBr) (1.1 eq). -
Reflux: Heat to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (disappearance of phenolic OH).
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Isolation: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from EtOH/Hexane to yield the target as white needles.
Scientific Rationale:
-
Lithium Carbonate (
): Used in Step 1 because it is a weaker base than , favoring mono-alkylation via the chelation effect with the aldehyde carbonyl oxygen. -
Order of Addition: Methylation is performed first because the methyl group is smaller; introducing the bulky benzyl group first would sterically hinder the subsequent methylation at the meta position.
Spectroscopic Characterization (Analytical Validation)
To validate the structure, researchers must confirm the 3,5-substitution pattern (meta-meta). The key indicator is the 2:1 proton integration ratio in the central aromatic ring with small coupling constants (
NMR Data Summary ( , 400 MHz)
| Proton Group | Shift ( | Multiplicity | Integration | Assignment |
| Aldehyde | 9.90 | Singlet (s) | 1H | -CH O |
| Aromatic | 7.35 – 7.45 | Multiplet (m) | 5H | Benzyl -Ph |
| Aromatic | 7.11 | Doublet (d, | 1H | Ar-H (Pos 2 or 6) |
| Aromatic | 7.06 | Doublet (d, | 1H | Ar-H (Pos 2 or 6) |
| Aromatic | 6.78 | Triplet (t, | 1H | Ar-H (Pos 4) |
| Benzylic | 5.10 | Singlet (s) | 2H | -O-CH |
| Methoxy | 3.85 | Singlet (s) | 3H | -O-CH |
Interpretation Logic:
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The "Triplet": The proton at position 4 (between the OMe and OBn groups) appears as a triplet (or pseudo-triplet) due to meta-coupling with protons at 2 and 6. It is typically the most shielded aromatic proton.
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Symmetry Breaking: Unlike 3,5-dimethoxybenzaldehyde, the 3-benzyloxy-5-methoxy variant is asymmetric. This results in distinct chemical shifts for protons 2 and 6, although they may overlap depending on the solvent.
Functional Utility & Pharmacophore Mapping
This molecule is not merely an intermediate; it is a scaffold for "Resveratrol-Hybrid" drug discovery. The 3,5-dioxygenated pattern mimics the A-ring of resveratrol and combretastatin A-4, critical for binding to the colchicine site of tubulin.
Pharmacophore Workflow (DOT Visualization)
Figure 2: Divergent synthetic utility in medicinal chemistry.
Key Applications
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Tubulin Inhibitors: Condensation with 3,4,5-trimethoxybenzylphosphonates yields combretastatin analogs, potent vascular disrupting agents used in oncology.
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Teicoplanin Synthesis: The scaffold is used to construct the diaryl ether macrocycle (Ring E-G) of the antibiotic teicoplanin.[1]
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Metabolic Stability: The benzyl group serves as a lipophilic "mask" for a phenol. In vivo, it can be metabolically cleaved to release the active resorcinol moiety, or retained to improve blood-brain barrier penetration.
References
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Ben, I.; Castedo, L.; Saa, J. M. (1985). "First and Second Generation Total Synthesis of the Teicoplanin Aglycon." The Journal of Organic Chemistry, 50(13), 2236–2240.
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Pettit, G. R.; et al. (1995). "Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry, 38(10), 1666–1672.
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ChemicalBook. (2024). "3-(Benzyloxy)-5-methoxybenzaldehyde Product Properties & CAS 50637-29-1."
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PubChem. (2024). "Compound Summary: 3-Benzyloxy-5-methoxybenzaldehyde." National Library of Medicine.
